4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline
Overview
Description
4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline typically involves the nitration of 4-bromoaniline followed by the introduction of the cyclopropylmethyl group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The subsequent alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: The aniline group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Bromo-N-(cyclopropylmethyl)-2-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the bromine and cyclopropylmethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a nitro group.
4-Bromo-N-(cyclopropylmethyl)-2-aminobenzene: The reduced form of the nitro compound.
4-Bromo-N-(cyclopropylmethyl)-2-chloroaniline: Similar structure with a chloro group instead of a nitro group.
Uniqueness
4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a cyclopropylmethyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can lead to unique interactions with biological targets and distinct pathways in chemical reactions.
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-3-4-9(10(5-8)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYKQBQZPPDVIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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